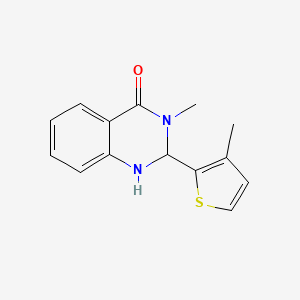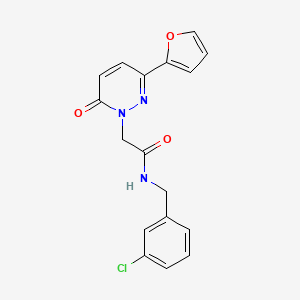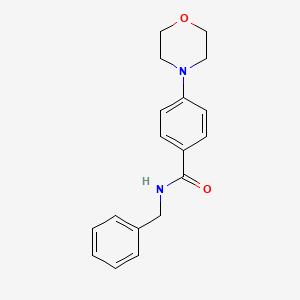![molecular formula C12H8F3N3O B4502621 N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide](/img/structure/B4502621.png)
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Vue d'ensemble
Description
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H8F3N3O and its molecular weight is 267.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.06194637 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Gene Expression N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide demonstrates effectiveness in inhibiting gene expression mediated by NF-kappaB and AP-1 transcription factors. Structural variations, particularly at the pyrimidine ring, significantly influence its activity and bioavailability. The critical role of the carboxamide group at the 5-position of the pyrimidine ring has been highlighted for retaining activity (Palanki et al., 2000).
Inhibition of Dihydroorotate Dehydrogenase This compound and its derivatives, like leflunomide and A77-1726, show promising inhibition of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This action impacts the reduction of pyrimidine nucleotide pools, essential for normal immune cell functions (Knecht & Löffler, 1998).
Antimicrobial and Anticancer Activities Novel derivatives of this compound have been synthesized, displaying significant antimicrobial and anticancer activities. These synthesized fused pyrimidines show pronounced inhibitory effects on the growth of tested cell lines (Al-Bogami et al., 2018).
Polymer Synthesis This compound is utilized in the synthesis of various polymers. For instance, aromatic polyamides and polyimides based on derivatives of N-phenyl-phthalimidine, a similar structure, exhibit high thermal stability and good solubility in polar solvents. These polymers are useful for high-performance materials due to their excellent thermal and mechanical properties (Yang & Lin, 1994; 1995).
Propriétés
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-4-9(5-3-8)18-11(19)10-16-6-1-7-17-10/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIPVXEDRLRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


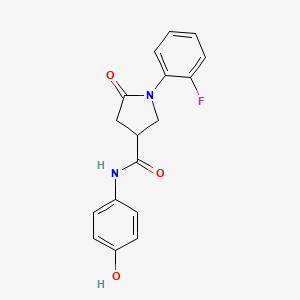
![N-[4-(1H-imidazol-1-yl)benzyl]-2-methylpropanamide](/img/structure/B4502544.png)
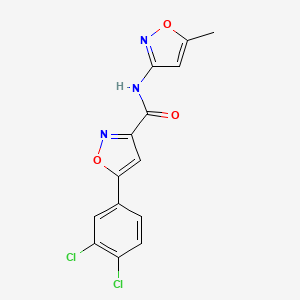

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide](/img/structure/B4502555.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4502560.png)
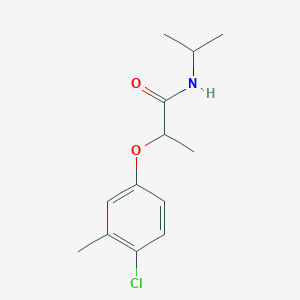

![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)

